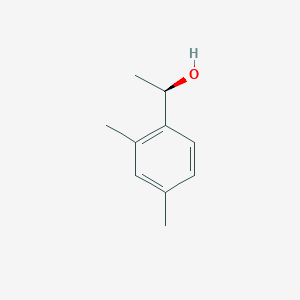

(1R)-1-(2,4-dimethylphenyl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to (1R)-1-(2,4-dimethylphenyl)ethan-1-ol, such as 1,2-bis(3,4-dimethylphenyl)ethane, involves Friedel-Crafts alkylation among other methods. These processes typically utilize Lewis acid catalysts and specific reactants to achieve the desired structural frameworks (Takahashi et al., 1995).

Molecular Structure Analysis

X-ray crystallography has been pivotal in understanding the molecular structures of related compounds. For instance, the molecular complex of 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol with ethanol showcases planar hydrogen-bonded rings, revealing insights into molecular interactions and arrangements (Toda, Tanaka, & Mak, 1985).

Chemical Reactions and Properties

Chemical reactions involving (1R)-1-(2,4-dimethylphenyl)ethan-1-ol and its derivatives can range from transesterification to complex formation with metals. The synthesis of optically pure 1,2-bis(pentafluorophenyl)ethane-1,2-diol via lipase-catalyzed transesterification highlights the compound's reactivity and potential for creating stereochemically complex structures (Sakai et al., 2000).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are critical for understanding how (1R)-1-(2,4-dimethylphenyl)ethan-1-ol behaves under different conditions. For example, the study of related dimethylphenyl ethanes has shown that ortho methyl groups can influence torsional vibration and, consequently, the apparent bond lengths within the molecule (Harada & Ogawa, 2001).

Chemical Properties Analysis

The chemical properties of (1R)-1-(2,4-dimethylphenyl)ethan-1-ol, such as reactivity towards different reagents, stability under various conditions, and potential for undergoing chemical transformations, are fundamental for its application in synthesis and material science. Research has shown that similar compounds exhibit significant variability in their reactivity, highlighting the importance of understanding these properties at a molecular level (Burt, Chatt, Hussain, & Leigh, 1979).

科学的研究の応用

Molecular Complexes and Crystal Structures

Research into molecular complexes involving compounds similar to (1R)-1-(2,4-dimethylphenyl)ethan-1-ol has revealed insights into the formation and characteristics of hydrogen-bonded rings and crystal structures. For instance, studies on molecular complexes such as 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol with ethanol have utilized X-ray crystallography to determine their structures, highlighting the role of planar hydrogen-bonded rings centered at centrosymmetric sites (Toda, Tanaka, & Mak, 1985).

Conformational Analysis

Conformational analysis of tetraarylethanes, including those related to (1R)-1-(2,4-dimethylphenyl)ethan-1-ol, has been conducted to understand their preferential conformations and the effects of substituents on their stability. Empirical force field calculations and NMR evidence have been employed to explore the ground state structures and conformational behaviors of these compounds, contributing to the understanding of intramolecular interactions and steric effects (Dougherty, Llort, Mislow, & Blount, 1978).

Synthesis and Reactivity

The synthesis and proton magnetic resonance studies of 1,2-dialkyl-1,2-bis(2,6-dimethyl-phenyl)ethanes have provided valuable information on the configurations, conformations, and barriers to rotations about specific bonds. This research aids in the comprehension of the synthetic pathways and reactivity of compounds structurally related to (1R)-1-(2,4-dimethylphenyl)ethan-1-ol (Reuvers, Sinnema, Van Rantwijk, Remijnse, & Van Bekkum, 1969).

Catalytic Applications

Investigations into the catalytic properties of complexes involving (1R)-1-(2,4-dimethylphenyl)ethan-1-ol derivatives have led to advancements in asymmetric synthesis and catalysis. For example, Ruthenium(II) complexes containing optically active ligands have been synthesized and evaluated for their efficacy in the asymmetric transfer hydrogenation of acetophenone, demonstrating the potential of such complexes in enantioselective catalysis (Yang, Alvarez-Gressier, Lugan, & Mathieu, 1997).

特性

IUPAC Name |

(1R)-1-(2,4-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHQUGRUHBFDFT-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(2,4-dimethylphenyl)ethan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)

![1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione](/img/structure/B65444.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)